1-cyano-N,N-dimethylformamide

Beschreibung

1-Cyano-N,N-dimethylformamide (CAS: Not explicitly provided in available literature) is a derivative of N,N-dimethylformamide (DMF) where a hydrogen atom in the formamide group is replaced by a cyano (-CN) moiety. DMF itself is a polar aprotic solvent with a high dielectric constant (36.7 at 25°C), low volatility, and broad solvency power, making it indispensable in pharmaceuticals, polymers, and organic synthesis . The cyano modification likely alters solubility parameters, thermal stability, and toxicity profiles, though experimental validation is needed.

Eigenschaften

CAS-Nummer |

16703-51-8 |

|---|---|

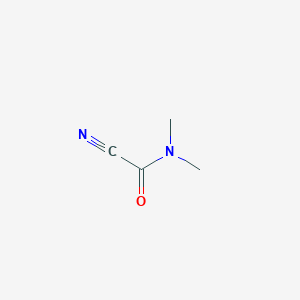

Molekularformel |

C4H6N2O |

Molekulargewicht |

98.1 g/mol |

IUPAC-Name |

1-cyano-N,N-dimethylformamide |

InChI |

InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |

InChI-Schlüssel |

DNRRZLQWEDPRRM-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C#N |

Kanonische SMILES |

CN(C)C(=O)C#N |

Andere CAS-Nummern |

16703-51-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

This method involves the base-mediated cyclization of N,N-dimethylaminomalononitrile, a precursor synthesized from dimethylamine and malononitrile. The reaction proceeds via deprotonation and intramolecular cyclization, yielding 1-cyano-N,N-dimethylformamide. Key parameters include:

-

Solvent : Polar aprotic solvents such as 1,4-dioxane or acetonitrile enhance reaction efficiency by stabilizing ionic intermediates.

-

Base : Cesium carbonate (Cs₂CO₃) is optimal due to its strong basicity and solubility in organic media.

-

Temperature : Reactions conducted at 35–60°C for 2–6 hours prevent side reactions like over-cyanation.

Optimization Insights

A representative procedure involves refluxing N,N-dimethylaminomalononitrile (0.259 mmol) with Cs₂CO₃ (1 equiv) in 1,4-dioxane at 35°C for 2 hours, achieving an 80% yield after column chromatography. Elevated temperatures (>80°C) reduce selectivity, while lower base equivalents (<0.5 equiv) result in incomplete conversion.

Table 1: Performance of Base-Promoted Cyclization

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,4-Dioxane | Cs₂CO₃ | 35 | 2 | 80 |

| Acetonitrile | K₂CO₃ | 60 | 4 | 65 |

| DMF | NaHCO₃ | 25 | 6 | 42 |

DMFDMA-Mediated Enamine Formation and Hydrolysis

Synthetic Pathway

N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a dual-purpose reagent, acting as both a formylating agent and a solvent. The process involves:

Critical Parameters

-

Acid Concentration : A 3:1 acetic acid/HCl mixture ensures controlled hydrolysis without degrading the cyano group.

-

Reaction Time : Prolonged reflux (>2 hours) leads to byproduct formation, whereas shorter durations (<1 hour) leave unreacted intermediates.

Representative Procedure

Heating DMFDMA (10 mmol) with malononitrile (10 mmol) in dry 1,4-dioxane at 80°C for 3 hours forms an enamine intermediate. Hydrolysis with HCl/acetic acid (3:1) at reflux for 2 hours affords this compound in 72% yield after recrystallization.

High-Temperature Coupling in DMF with Cyanating Agents

Methodology Overview

This approach leverages DMF’s dual role as a solvent and cyanating agent in the presence of iodine(III) reagents (e.g., phenyliodine diacetate, PIDA). The reaction mechanism involves:

Optimization Highlights

-

Solvent Choice : DMF outperforms CH₃CN and CH₂Cl₂ due to its ability to stabilize reactive intermediates.

-

Cyanamide Equivalents : Using 3 equivalents of H₂NCN maximizes yield (80%) by compensating for its rapid consumption.

Table 2: Solvent and Stoichiometry Effects on Yield

| Solvent | PIDA (equiv) | H₂NCN (equiv) | Yield (%) |

|---|---|---|---|

| DMF | 1.0 | 3.0 | 80 |

| CH₃CN | 1.0 | 1.0 | 27 |

| CH₂Cl₂ | 1.0 | 1.0 | 27 |

Dimethyl N-Cyanodithioiminocarbonate Rearrangement

Analyse Chemischer Reaktionen

Types of Reactions

1-cyano-N,N-dimethylformamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include dimethylamine derivatives, nitriles, and various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

1-cyano-N,N-dimethylformamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: this compound is used in the production of agrochemicals, dyes, and polymers.

Wirkmechanismus

The mechanism by which dimethylcarbamyl cyanide exerts its effects involves the interaction of its cyanide group with various molecular targets. The cyanide group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Vergleich Mit ähnlichen Verbindungen

Table 1: Physicochemical and Functional Comparison

Table 2: Solvent Mixture Behavior (DMF vs. DMSO)

Research Findings and Mechanistic Insights

- Thermodynamic Behavior: DMF-water mixtures exhibit unique solvation properties due to balanced hydrophobic/hydrophilic interactions, making them ideal for studying solute-solvent energetics . In contrast, replacing water with methanol in DMF-MeOH mixtures eliminates hydrophobic hydration, altering dissolution enthalpies of cyclic ethers (e.g., ΔsolH° for 18-crown-6 = +3.2 kJ/mol in DMF-MeOH vs. -1.8 kJ/mol in DMF-water) .

- However, its electron-withdrawing nature may reduce thermal stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyano-N,N-dimethylformamide, and how do reaction conditions influence product yield?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed C–H functionalization, where N,N-dimethylformamide (DMF) serves as both a cyanating agent and solvent. Key parameters include catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), and reaction time (12–24 hr). Isotopic labeling (e.g., using ¹³C-DMF) confirms the cyano group originates from DMF’s carbonyl carbon . Optimization requires monitoring intermediates via GC-MS or NMR to mitigate side reactions like over-oxidation.

Q. How can researchers safely handle and quantify this compound in laboratory settings?

- Methodological Answer : Due to structural similarities to DMF, occupational safety protocols apply:

- Vapor Detection : Use charcoal adsorption tubes followed by gas chromatography (GC) with flame ionization detection (FID), as validated for DMF .

- Skin Protection : Wear nitrile gloves (DMF penetrates latex) and use fume hoods to avoid inhalation .

- Waste Management : Degrade residuals via electrochemical oxidation using Ti/RuO₂–IrO₂ electrodes at optimized current density (10–30 mA/cm²) and pH (3–5) .

Q. What spectroscopic techniques are suitable for characterizing this compound’s molecular interactions?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Analyze ν(C≡N) and ν(C=O) stretches (~2200 cm⁻¹ and ~1670 cm⁻¹) to probe hydrogen bonding with solvents like water or amines .

- NMR : Use ¹³C NMR to distinguish cyano carbon environments (δ ~115 ppm) and dimethyl groups (δ ~35 ppm) .

- Computational Modeling : Pair experimental data with density functional theory (DFT) to validate hydrogen-bonding interactions .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and aromatic solvents affect reaction kinetics?

- Methodological Answer : Thermodynamic studies of DMF analogs show that interactions with xylenes depend on isomer geometry:

- Hydrogen Bonding : Positive viscosity deviations (∆η > 0) in DMF/o-xylene mixtures indicate complex formation via C=O···π interactions .

- Temperature Dependence : At 323 K, dispersion forces dominate in DMF/m-xylene systems, reducing ∆η . For 1-cyano derivatives, conduct similar studies using Redlich-Kister equations to model excess molar volumes and Gibbs free energy deviations.

Q. What mechanistic pathways govern the thermal degradation of this compound, and how can byproducts be minimized?

- Methodological Answer : Pyrolysis studies of DMF analogs reveal:

- Primary Pathways : C–N bond cleavage generates CO, HCN, and dimethylamine. For 1-cyano derivatives, monitor HCN release via FTIR or mass spectrometry .

- Byproduct Control : Optimize pyrolysis temperature (<500°C) and residence time to avoid polymerization. Use catalytic beds (e.g., zeolites) to trap nitriles .

Q. How can computational models predict the solvent effects of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polarity responses using polarizable force fields to predict solvation shells around Pd catalysts .

- Gibbs Ensemble Monte Carlo : Model vapor-liquid equilibria for solvent mixtures (e.g., DMF/benzene) to optimize extraction efficiency .

Q. What are the environmental impacts of this compound in wastewater, and how can biodegradation be enhanced?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.